molecular formula C6H5N3 B106415 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-52-3

1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B106415
CAS No.: 271-52-3
M. Wt: 119.12 g/mol
InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This suggests that it may interact with a variety of biological targets, particularly those involved in purine metabolism or signaling.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in target function would depend on the specific target and the context of the interaction.

Biological Activity

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been explored for their potential as therapeutic agents, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases and carbonic anhydrases. The mechanism involves binding to the active sites of these enzymes, thereby preventing substrate phosphorylation or catalysis.

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor by binding to the ATP-binding site, which is crucial for the phosphorylation of target proteins involved in cell proliferation and survival pathways. For instance, derivatives such as 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol have demonstrated inhibitory activity against p90 ribosomal S6 kinases (RSK2) .
  • Carbonic Anhydrase Inhibition : Recent studies have reported that pyrazolo[4,3-c]pyridine sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrase (CA), such as hCA I and hCA II. These compounds have shown Ki values ranging from 58.8 nM to over 8000 nM, indicating varying degrees of potency compared to standard inhibitors like acetazolamide .

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that certain compounds significantly inhibited the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Table 1: Antiproliferative Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridineK5625.2RSK2 inhibition
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMCF-73.8Induction of apoptosis via PARP cleavage
1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amineMV4-116.5Angiogenesis inhibition

Enzyme Inhibition Studies

The inhibitory effects on carbonic anhydrases were evaluated through stopped-flow CO₂ hydrase assays. Compounds were tested against various human CA isoforms with notable results:

Table 2: Inhibitory Activity Against Carbonic Anhydrase Isoforms

Compound NamehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Compound 1f58.8120300450
Compound 1g66.8150>500>500
Compound 1k88.3>200>500>500

These findings indicate that certain derivatives are more potent than traditional carbonic anhydrase inhibitors like acetazolamide .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[4,3-c]pyridine structure can significantly impact biological activity. For example:

  • The introduction of bulky groups at the 4-position generally reduces antiproliferative activity.
  • A polar substituent at the 7-position enhances interaction with target enzymes .

Scientific Research Applications

Chemical Structure and Synthesis

1H-Pyrazolo[4,3-c]pyridine features a fused ring system that combines pyrazole and pyridine structures. The synthesis of this compound typically involves cyclization reactions of appropriate precursors under various conditions. For example, one common method includes the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

This compound exhibits a range of biological activities, particularly in enzyme inhibition and anticancer research.

Enzyme Inhibition

The compound has been extensively studied for its inhibitory effects on various kinases, crucial for cancer progression. Its mechanism involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins essential for cell proliferation and survival. Notably, it has shown promise in inhibiting mitogen-activated protein kinase (MKK) pathways which are often dysregulated in cancer .

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundMKK12.5
Sulfonamide DerivativeshCA I0.5
Sulfonamide DerivativeshCA II0.8

Anticancer Properties

Research has demonstrated significant antiproliferative activity of this compound against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The cytotoxic effects are often measured through IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
A54915
MCF-720

In a comparative study focusing on structural modifications, compounds with hydroxyl groups were found to enhance antiproliferative activity significantly. For instance, derivatives with two hydroxyl groups exhibited lower IC50 values than those with fewer or none.

Other Therapeutic Potentials

Beyond anticancer applications, derivatives of this compound have been explored for their potential in treating other diseases:

  • Carbonic Anhydrase Inhibition : Pyrazolo[4,3-c]pyridine sulfonamides have shown promising inhibitory activity against carbonic anhydrase isoforms relevant in tumorigenesis. Some derivatives demonstrated potency exceeding that of established inhibitors like acetazolamide .
  • Antidiabetic Activity : Certain derivatives have also been evaluated for their ability to reduce blood glucose levels without affecting insulin concentration, indicating potential use in diabetes management .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound derivatives:

  • In one study, researchers synthesized a series of pyrazolo[4,3-c]pyridine sulfonamides and assessed their inhibitory activity against various carbonic anhydrase isoforms. Compounds showed significant inhibition rates compared to standard treatments .
  • Another investigation focused on the structural modifications of pyrazolo[4,3-c]pyridine derivatives that enhanced their anticancer properties. The study emphasized the importance of substituents at specific positions on the pyrazole ring to improve biological activity against cancer cell lines.

Q & A

Q. What are the common synthetic routes for 1H-Pyrazolo[4,3-c]pyridine derivatives?

Basic
The synthesis of this compound derivatives typically employs two strategies:

  • Annelation of a pyrazole ring onto pyridine precursors : This involves functionalizing pyridine derivatives with reactive groups (e.g., halides or aldehydes) to enable cyclization. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes undergo Sonogashira cross-coupling with alkynes, followed by tert-butylamine-mediated ring closure .
  • Pyridine-ring formation from pyrazole precursors : Pyrazole intermediates are modified with substituents that facilitate pyridine ring cyclization. Column chromatography (e.g., ethyl acetate/dichloromethane/methanol gradients) is commonly used for purification, yielding compounds like 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (81% yield) .

Q. How are this compound derivatives characterized structurally?

Basic
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR identify substituent positions and ring systems. For example, pyridyl substituents in 6b–6d derivatives show distinct aromatic proton signals between δ 7.5–8.8 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weights.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm purity .

Q. What biological targets are commonly associated with this compound derivatives?

Basic
These derivatives target:

  • Kinases : Selective FGFR inhibitors (e.g., substituted 1H-pyrazolo[3,4-b]pyridines) show IC50_{50} values <100 nM . EGFR inhibitors (quinoline hybrids) exhibit anti-proliferative activity against cancer cell lines (e.g., MCF-7) while sparing normal fibroblasts .
  • Neurotransmitter Receptors : Derivatives with piperidine or phthalimide groups act as serotonin reuptake inhibitors, validated via in vitro binding assays .

Q. How can researchers design selective kinase inhibitors using this compound scaffolds?

Advanced

  • Substituent Optimization : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding. For FGFR selectivity, 3,6-disubstitution with pyridyl groups reduces off-target effects .
  • Molecular Modeling : Docking studies (e.g., Ligand-biased ensemble receptor docking) predict interactions with ATP-binding pockets. For example, hydrogen bonding with FGFR1’s Asp641 improves selectivity .

Q. What strategies address low yields in multicomponent synthesis of 1H-Pyrazolo[4,3-c]pyridines?

Advanced

  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Sonogashira coupling improve alkyne reactivity .
  • Stepwise vs. One-Pot Reactions : Sequential reactions (e.g., alkyne coupling followed by tert-butylamine cyclization) reduce side products compared to one-pot methods .
  • Purification : Flash chromatography with triethylamine/ethyl acetate gradients resolves polar impurities .

Q. How can contradictions in biological activity data across studies be resolved?

Advanced

  • Assay Standardization : Discrepancies in IC50_{50} values (e.g., EGFR inhibition) may arise from differing cell lines (e.g., HCT-116 vs. A549). Use standardized protocols (e.g., MTT assays) and include positive controls (e.g., gefitinib) .
  • Structural Validation : Confirm regiochemistry via X-ray crystallography to rule out isomer-driven activity variations .

Q. What computational methods predict the bioactivity of this compound derivatives?

Advanced

  • Ligand-Based Docking : Tools like AutoDock Vina simulate binding to kinase domains. For example, tetrahydro-pyrazolo[4,3-c]pyridines show biased agonism in GPR119 docking models .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent hydrophobicity (ClogP) with membrane permeability .

Q. How can solubility and bioavailability be optimized for in vivo studies?

Advanced

  • Prodrug Design : Esterification of carboxylic acid groups (e.g., methyl this compound-6-carboxylate) enhances solubility .
  • Salt Formation : Maleate or hydrochloride salts improve crystallinity and dissolution rates (e.g., dimaleate salts in serotonin inhibitors) .

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 5H-Pyrazolo[4,3-c]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 5H-Pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 2H-Pyrazolo[4,3-c]pyridine
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Record name 5H-pyrazolo[4,3-c]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 6.44 g of 1-pyrazolo[4,3-c]pyridin-1-yl-ethanone in 120 mL of ethanol, 10 mL of 5N sodium hydroxide aqueous solution was added at room temperature and stirred at this temperature for 30 minutes. After neutralization with 5N hydrochloric acid, the solvent was evaporated, the residue was washed with ethyl acetate, and the solvent of filtrate was evaporated, to afford 3.88 g of the title compound as pale yellow crystals.
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1H-Pyrazolo[4,3-c]pyridine
1H-Pyrazolo[4,3-c]pyridine
1H-Pyrazolo[4,3-c]pyridine
1H-Pyrazolo[4,3-c]pyridine

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